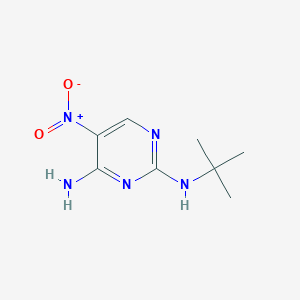

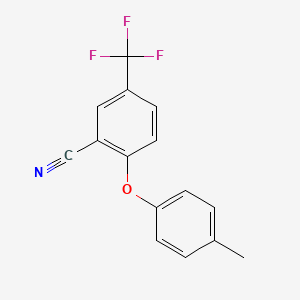

![molecular formula C16H24N2O3 B2862692 2-(Butylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic acid CAS No. 1031309-97-3](/img/structure/B2862692.png)

2-(Butylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(Butylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic acid” is a complex organic molecule. It contains a carboxylic acid group (-COOH), an amine group (-NH2), and a carbamoyl group (-CONH2). These functional groups suggest that the compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carbamoyl and amide groups suggests that it could exhibit resonance stabilization, which could affect its reactivity .Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “2-(Butylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic acid” could participate in a variety of chemical reactions. For example, the amine group could act as a base or nucleophile, while the carboxylic acid group could act as an acid or electrophile .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents, and it could exhibit characteristic infrared and NMR spectroscopic properties .科学的研究の応用

Drug Design and Delivery

Boronic acids: and their esters, such as 2-(Butylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic acid, are pivotal in the design of new drugs and drug delivery systems. They are especially considered for their role as boron-carriers in neutron capture therapy . This therapy is a form of cancer treatment that targets and destroys cancer cells more effectively and with less harm to surrounding healthy tissue.

Polymer Synthesis

The compound is used in the synthesis of vinyl alcohol-styrene copolymers . This process involves radical copolymerization with styrene, where the compound acts as a vinyl alcohol-precursor monomer . The resulting copolymers have applications in creating materials with specific properties, such as controllable solubility and glass-transition temperatures.

Neutron Capture Therapy

As a boron-carrier, 2-(Butylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic acid is used in neutron capture therapy . This application is significant in the treatment of cancer, where the compound helps to deliver boron atoms to cancerous cells, which are then irradiated with neutrons to achieve cell destruction with minimal damage to surrounding tissues .

Stability Analysis in Aqueous Solutions

The stability of boronic acids and esters in water is a critical aspect of pharmaceutical research. This compound’s susceptibility to hydrolysis at physiological pH is studied to ensure its stability and efficacy as a medication .

Chemical Kinetics

The rate of hydrolysis of phenylboronic pinacol esters, including 2-(Butylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic acid, is influenced by the substituents in the aromatic ring. Research into the kinetics of these reactions is essential for understanding how modifications to the compound can affect its behavior and utility in various applications .

Advanced Material Development

The compound’s role in the development of advanced materials cannot be overstated. Its application in creating polymers with specific characteristics opens up possibilities for its use in a wide range of industries, from automotive to aerospace, where materials with precise properties are required .

Analytical Chemistry

In analytical chemistry, the compound is used to understand the interaction between boronic acids and various biological molecules. This knowledge is crucial for the development of boron-based sensors and assays that can detect or measure biological substances .

Bioorganic Chemistry

Finally, in bioorganic chemistry, the compound is studied for its potential interactions with enzymes and other biological macromolecules. This research has implications for the design of enzyme inhibitors and other bioactive molecules .

将来の方向性

特性

IUPAC Name |

2-(butylamino)-4-(2-ethylanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-3-5-10-17-14(16(20)21)11-15(19)18-13-9-7-6-8-12(13)4-2/h6-9,14,17H,3-5,10-11H2,1-2H3,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCJLEIIFTVRSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(CC(=O)NC1=CC=CC=C1CC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Butylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

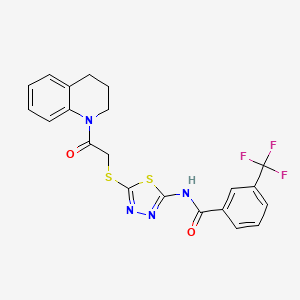

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2,4-dimethylpentanoic acid](/img/structure/B2862609.png)

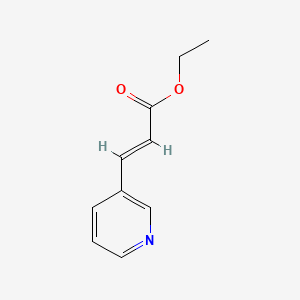

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[3-(2-hydroxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B2862610.png)

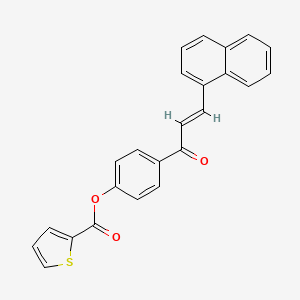

![(2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2862612.png)

![4-chlorobenzyl 5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2862615.png)

![1-(2,4-Difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2862621.png)

![2-(2-(Dimethylamino)ethyl)-1-(2-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2862622.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2862625.png)

![{[(E)-{[(E)-[(dimethylamino)methylidene]amino](methylsulfanyl)methylidene}amino]methylidene}dimethylazanium iodide](/img/structure/B2862630.png)